N-[4-(Diethylamino)phenyl]-N-{(Z)-1-[5-(8-quinolylsulfanyl)-2-furyl]methylidene}amine
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Overview
Description
N-[4-(Diethylamino)phenyl]-N-{(Z)-1-[5-(8-quinolylsulfanyl)-2-furyl]methylidene}amine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinoline moiety, a furan ring, and a diethylamino group, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Diethylamino)phenyl]-N-{(Z)-1-[5-(8-quinolylsulfanyl)-2-furyl]methylidene}amine typically involves a multi-step process. One common method is the Schiff base formation, where an aldehyde or ketone reacts with an amine under acidic or basic conditions to form an imine. In this case, the reaction involves the condensation of 4-(diethylamino)benzaldehyde with 5-(8-quinolylsulfanyl)-2-furylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Diethylamino)phenyl]-N-{(Z)-1-[5-(8-quinolylsulfanyl)-2-furyl]methylidene}amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline or furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
N-[4-(Diethylamino)phenyl]-N-{(Z)-1-[5-(8-quinolylsulfanyl)-2-furyl]methylidene}amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or diagnostic agents.
Industry: The compound’s unique properties may be exploited in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-[4-(Diethylamino)phenyl]-N-{(Z)-1-[5-(8-quinolylsulfanyl)-2-furyl]methylidene}amine involves its interaction with specific molecular targets. The quinoline and furan rings can participate in π-π stacking interactions, while the diethylamino group can engage in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tris[4-(diethylamino)phenyl]amine: Known for its optoelectronic properties and applications in organic semiconductors.
4-(Diethylamino)salicylaldehyde: Used in the synthesis of Schiff-base ligands and other organic compounds.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Synthesized via Schiff bases reduction route and used in various chemical applications.
Uniqueness
N-[4-(Diethylamino)phenyl]-N-{(Z)-1-[5-(8-quinolylsulfanyl)-2-furyl]methylidene}amine stands out due to its combination of a quinoline moiety, a furan ring, and a diethylamino group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C24H23N3OS |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
N,N-diethyl-4-[(5-quinolin-8-ylsulfanylfuran-2-yl)methylideneamino]aniline |
InChI |
InChI=1S/C24H23N3OS/c1-3-27(4-2)20-12-10-19(11-13-20)26-17-21-14-15-23(28-21)29-22-9-5-7-18-8-6-16-25-24(18)22/h5-17H,3-4H2,1-2H3 |
InChI Key |
UWJYJBCCGRZNDW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=CC2=CC=C(O2)SC3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
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